PD146176: A Comprehensive Technical Guide for Researchers
PD146176: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD146176 has emerged as a significant pharmacological tool in the study of lipid signaling pathways, specifically as a potent and selective inhibitor of 15-lipoxygenase (15-LOX). This technical guide provides an in-depth overview of PD146176, including its chemical properties, mechanism of action, inhibitory activity, and selectivity. Furthermore, it details its established biological effects and provides comprehensive experimental protocols for its application in research settings. This document aims to serve as a core resource for professionals in drug development and scientific research exploring the therapeutic potential of targeting the 15-LOX pathway.
Introduction to PD146176
PD146176, with the chemical name 6,11-Dihydrobenzothiopyrano[4,3-b]indole, is a well-characterized small molecule inhibitor of 15-lipoxygenase.[1] It has been instrumental in elucidating the role of 15-LOX in various physiological and pathological processes. Unlike some inhibitors, PD146176 lacks non-specific antioxidant properties, making it a valuable tool for specific pathway analysis.[1][2] Its utility has been demonstrated in preclinical models of atherosclerosis and neurodegenerative diseases.[3][4]
Chemical and Physical Properties
A clear understanding of the physicochemical characteristics of PD146176 is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 6,11-Dihydrobenzothiopyrano[4,3-b]indole | [1] |
| Synonyms | NSC 168807 | [3][5] |
| Molecular Formula | C₁₅H₁₁NS | [6] |
| Molecular Weight | 237.32 g/mol | [6] |
| CAS Number | 4079-26-9 | |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [1] |
| Storage | Store at +4°C | [1] |
Mechanism of Action and Specificity
PD146176 functions as a specific, non-competitive inhibitor of 15-lipoxygenase.[1] Its inhibitory action prevents the conversion of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, into their corresponding hydroperoxy derivatives.
Inhibitory Activity
The potency of PD146176 against 15-LOX has been quantified in various systems.
| Parameter | Value | System | Reference |
| IC₅₀ | 0.54 μM | Rabbit Reticulocyte 15-LOX | [1][3] |
| Kᵢ | 197 nM | Rabbit Reticulocyte 15-LOX | [1][3][5] |
| IC₅₀ | 0.81 μM | Human 15-LO in transfected IC21 cells | [3] |
| IC₅₀ | 0.5-0.8 µM | In cells or isolated enzyme | [4] |
| IC₅₀ | 3.81 μM | r-12/15-LOX | [7] |
| IC₅₀ | 810 nM | Rabbit Reticulocyte 12/15-LOX | [8] |
Selectivity Profile
A key advantage of PD146176 is its high selectivity for 15-LOX over other related enzymes, which is critical for targeted research.
| Enzyme | Effect | Reference |
| 5-Lipoxygenase (5-LOX) | No demonstrable effect | [1] |
| 12-Lipoxygenase (12-LOX) | No demonstrable effect | [1] |
| Cyclooxygenase-1 (COX-1) | No demonstrable effect | [1] |
| Cyclooxygenase-2 (COX-2) | No demonstrable effect | [1] |
However, it is important to note that one study suggested PD146176 may not function as a 15-LOX inhibitor in EA.hy926 endothelial cells and might inhibit CYP epoxygenase instead.[9]
Biological Effects and Therapeutic Potential
The inhibition of 15-LOX by PD146176 has been linked to several significant biological outcomes, highlighting its potential as a therapeutic agent.
-
Atherosclerosis: PD146176 has been shown to prevent atherogenesis by regulating monocyte-macrophage enrichment in vivo.[1] In rabbit models, it limits the progression of hypercholesterolemia-induced atherosclerosis.[2][4]
-
Neurodegenerative Diseases: In a triple transgenic mouse model of Alzheimer's disease, PD146176 was found to reverse cognitive impairment, brain amyloidosis, and tau pathology, potentially by stimulating autophagy.[3]
-
Inflammation: The 15-LOX pathway is involved in both pro- and anti-inflammatory processes.[10][11][12] Its products can modulate the expression of inflammatory cytokines.[10][12]
-
Endothelial Cell Function: PD146176 has been observed to affect human endothelial cell function, although the precise mechanism may be cell-type dependent.[9]
Signaling Pathways
PD146176 exerts its effects by modulating the 15-lipoxygenase signaling pathway. This pathway is a critical branch of the arachidonic acid cascade.
Caption: The 15-Lipoxygenase signaling pathway and the inhibitory action of PD146176.
Experimental Protocols
The following protocols are provided as a guide for researchers utilizing PD146176.
In Vitro 15-Lipoxygenase Enzyme Activity Assay (Spectrophotometric)
This protocol measures the inhibition of 15-LOX activity by monitoring the formation of conjugated dienes.[13][14]
Materials:
-
Purified 15-lipoxygenase (from soybean or recombinant mammalian)
-
PD146176
-
Arachidonic acid or Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
DMSO
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of PD146176 in DMSO.
-
In a quartz cuvette, add borate buffer and the desired concentration of PD146176 (or DMSO for control).
-
Add the purified 15-LOX enzyme to the cuvette and incubate for 5 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (e.g., linoleic acid to a final concentration of 125 µM).
-
Immediately monitor the increase in absorbance at 234 nm for 5 minutes.
-
Calculate the initial reaction rate from the linear portion of the absorbance curve.
-
Determine the percent inhibition by comparing the rates of PD146176-treated samples to the DMSO control.
-
Calculate the IC₅₀ value by plotting percent inhibition against a range of PD146176 concentrations.
Caption: Workflow for a 15-LOX enzyme activity assay.
Cell-Based 15-Lipoxygenase Activity Assay
This protocol assesses the inhibitory effect of PD146176 on 15-LOX activity within a cellular context.[3][7][13]
Materials:
-
Cell line expressing 15-LOX (e.g., human 15-LO transfected IC21 cells, RAW 264.7 macrophages)
-
PD146176
-
Arachidonic acid
-
Cell culture medium and supplements
-
LPS and IFNγ (for macrophage stimulation, if applicable)
-
BODIPY 581/591 C11 (for lipid peroxidation detection)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-incubate the cells with various concentrations of PD146176 or vehicle (DMSO) for a specified time (e.g., 30 minutes).
-
Stimulate the cells to induce 15-LOX activity. This can be achieved by adding arachidonic acid or, in the case of macrophages, with LPS and IFNγ.
-
After the stimulation period, wash the cells.
-
Stain the cells with BODIPY 581/591 C11 to detect lipid hydroperoxides.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope to quantify lipid peroxidation.
-
Compare the fluorescence levels in PD146176-treated cells to control cells to determine the extent of inhibition.
In Vivo Studies in Rabbit Model of Atherosclerosis
This protocol is a summary of the methodology used in published studies to evaluate the effect of PD146176 on atherosclerosis.[4]
Animal Model:
-
New Zealand White rabbits
Procedure:
-
Induce atherosclerosis through a combination of endothelial denudation of the iliac-femoral artery and a high-cholesterol diet (e.g., 0.25% cholesterol, 3% peanut oil, 3% coconut oil).
-
Administer PD146176 orally at a specified dose (e.g., 175 mg/kg) twice daily for the duration of the study (e.g., 12 weeks).
-
Monitor plasma total and lipoprotein cholesterol levels.
-
At the end of the study, euthanize the animals and harvest the iliac-femoral arteries and thoracic aorta.
-
Perform histological analysis to assess lesion area, monocyte-macrophage content, and cholesteryl ester content.
Conclusion
PD146176 is a potent, selective, and well-characterized inhibitor of 15-lipoxygenase. Its specificity and demonstrated efficacy in preclinical models make it an invaluable tool for investigating the role of the 15-LOX pathway in health and disease. This guide provides a comprehensive resource for researchers to effectively utilize PD146176 in their studies and to further explore its therapeutic potential in areas such as cardiovascular disease, neuroinflammation, and other inflammatory disorders. Careful consideration of the experimental context, including cell type and model system, is essential for the accurate interpretation of results.
References
- 1. PD 146176 | Lipoxygenases | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A specific 15-lipoxygenase inhibitor limits the progression and monocyte-macrophage enrichment of hypercholesterolemia-induced atherosclerosis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PD146176 affects human EA.hy926 endothelial cell function by differentially modulating oxylipin production of LOX, COX and CYP epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpccr.eu [jpccr.eu]
- 11. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
